molecular formula C12H13N3O B13624636 1-(4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one

1-(4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one

Cat. No.: B13624636
M. Wt: 215.25 g/mol
InChI Key: XRMFPAIWYCHRNF-UHFFFAOYSA-N
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Description

1-(4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one (CAS: 122957-27-1) is a triazole-based aromatic ketone with a molecular weight of 215.26 g/mol. Its structure features a 3,5-dimethyl-1H-1,2,4-triazole ring attached to a phenyl group at the 1-position, with an acetyl group at the para position of the benzene ring . This compound is part of a broader class of 1,2,4-triazole derivatives, which are widely studied for their applications in medicinal chemistry, organic synthesis, and materials science due to their stability, hydrogen-bonding capacity, and tunable electronic properties .

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

1-[4-(3,5-dimethyl-1,2,4-triazol-1-yl)phenyl]ethanone

InChI

InChI=1S/C12H13N3O/c1-8(16)11-4-6-12(7-5-11)15-10(3)13-9(2)14-15/h4-7H,1-3H3

InChI Key

XRMFPAIWYCHRNF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C)C2=CC=C(C=C2)C(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Substitution Reactions: The triazole ring is then substituted with the desired phenyl group through nucleophilic substitution reactions.

    Final Functionalization:

Industrial production methods often involve optimizing these steps to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

1-(4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to alcohols or other reduced forms.

    Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity . This interaction can inhibit or activate specific pathways, leading to the desired pharmacological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Molecular Weight (g/mol) Melting Point (°C) Key Applications/Findings
1-(4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one (CAS: 122957-27-1) 3,5-Dimethyl-triazole, acetylated phenyl 215.26 Not reported Medicinal chemistry intermediates, organic synthesis
1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate Fluorophenyl, non-methylated triazole, hemihydrate 233.23 Not reported Crystal structure resolved via X-ray diffraction; potential antimicrobial studies
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) Sulfanylidene group, chloromethyl substituent 268.76 137.3–138.5 Catalytic intermediate in ruthenium(II)-mediated reactions; DFT-supported mechanisms
1-(4-Chlorophenyl)-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethan-1-one Dibrominated triazole, chlorophenyl 335.45 Not reported Medicinal compound under investigation; halogenation enhances bioactivity
1-(4-(4-Methyl-1H-pyrazol-1-yl)phenyl)ethan-1-one Pyrazole instead of triazole, methyl substituent 214.27 Not reported Component in pseudo-natural product libraries for drug discovery

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